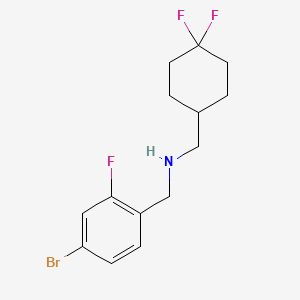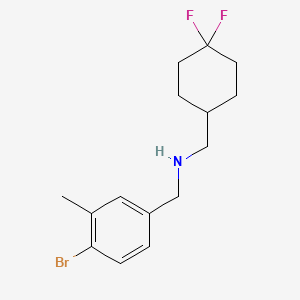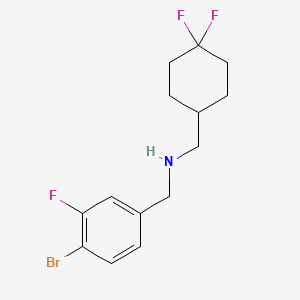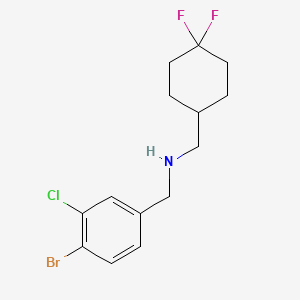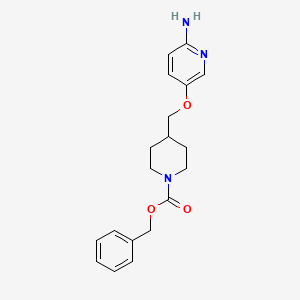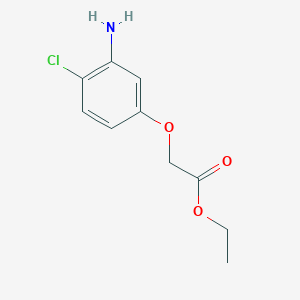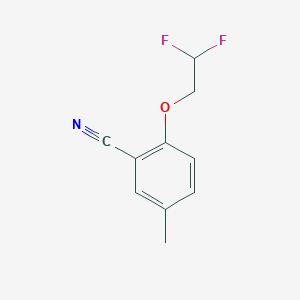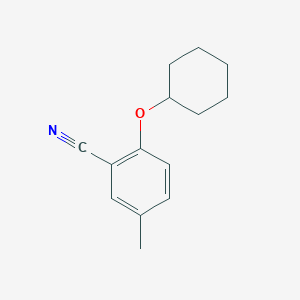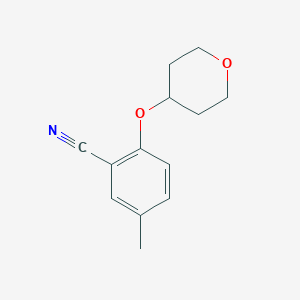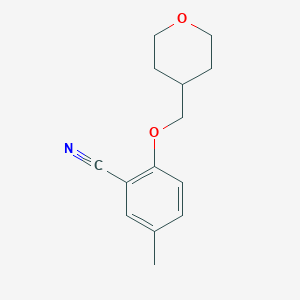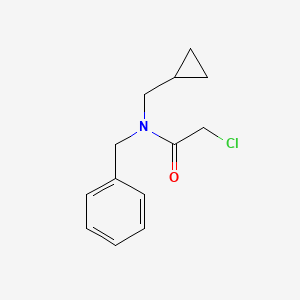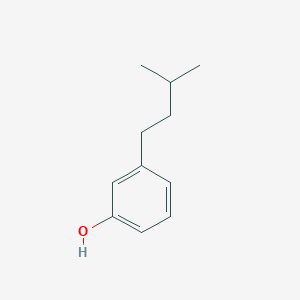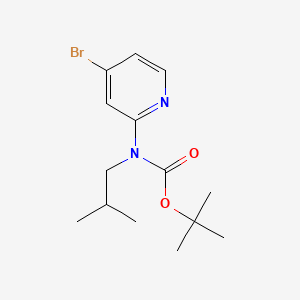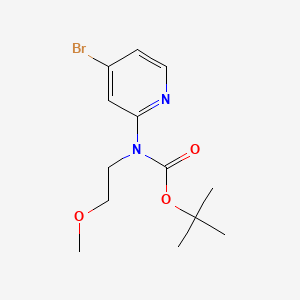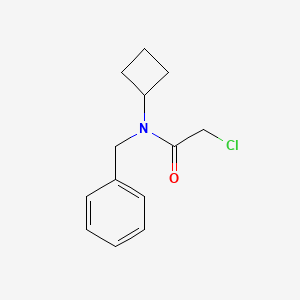
N-Benzyl-2-chloro-N-cyclobutylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-chloro-N-cyclobutylacetamide: is an organic compound with the molecular formula C13H16ClNO It is a derivative of acetamide, featuring a benzyl group, a chloro group, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-chloro-N-cyclobutylacetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Benzyl-2-chloro-N-cyclobutylacetamide can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: N-Benzyl-2-azido-N-cyclobutylacetamide, N-Benzyl-2-thiocyanato-N-cyclobutylacetamide.
Oxidation Products: this compound N-oxide.
Reduction Products: this compound alcohol derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-2-chloro-N-cyclobutylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloroacetamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-N-cyclobutylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
N-Benzyl-2-chloroacetamide: Similar structure but lacks the cyclobutyl group.
N-Cyclobutyl-2-chloroacetamide: Similar structure but lacks the benzyl group.
N-Benzyl-2-bromo-N-cyclobutylacetamide: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: N-Benzyl-2-chloro-N-cyclobutylacetamide is unique due to the presence of both benzyl and cyclobutyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-benzyl-2-chloro-N-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-13(16)15(12-7-4-8-12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOITNAURSFUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
